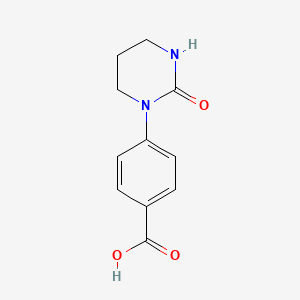

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-oxo-1,3-diazinan-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h2-5H,1,6-7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOYQBAWAUVQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. Given the absence of a directly established protocol in the current literature, this document outlines a rational, multi-step synthesis based on well-established chemical principles and analogous reactions found in the synthesis of tetrahydropyrimidinones and substituted benzoic acids. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and a robust framework for the successful synthesis of the target compound.

Introduction: The Significance of the Tetrahydropyrimidinone Scaffold

The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, antihypertensive, and anti-inflammatory properties.[2][3][4] The incorporation of a benzoic acid moiety at the N-1 position of the tetrahydropyrimidinone ring introduces a versatile functional group that can be utilized for further derivatization or to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of this compound, therefore, represents a key step towards the development of novel therapeutic agents.

Proposed Synthetic Pathway: A Rational Approach

The synthesis of this compound can be logically approached through a two-step sequence involving the formation of a key diamine intermediate followed by cyclization to construct the tetrahydropyrimidinone ring. This strategy leverages commercially available starting materials and employs reliable, high-yielding reactions.

The overall proposed synthetic scheme is depicted below:

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Diamine Intermediate, 4-((3-aminopropyl)amino)benzoic acid

The initial and crucial step is the synthesis of the diamine precursor. This can be achieved through a multi-step sequence starting from the readily available 4-aminobenzoic acid.

2.1.1. Acylation of 4-aminobenzoic acid:

The synthesis commences with the acylation of 4-aminobenzoic acid with 3-chloropropionyl chloride. This reaction selectively forms an amide bond at the amino group of the benzoic acid.

2.1.2. Azide Substitution:

The resulting chloro-substituted intermediate is then treated with sodium azide to introduce the azide functionality. This nucleophilic substitution reaction is a standard and efficient method for introducing a nitrogen atom.

2.1.3. Reduction of the Azide:

The azide group is subsequently reduced to a primary amine. A variety of reducing agents can be employed for this transformation, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction.

2.1.4. Reduction of the Amide:

The final step in the formation of the diamine intermediate is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used for this purpose.

Step 2: Cyclization to form the Tetrahydropyrimidinone Ring

With the diamine intermediate in hand, the final step is the construction of the six-membered cyclic urea. This is efficiently achieved by reacting the diamine with a phosgene equivalent.

2.2.1. Cyclization with 1,1'-Carbonyldiimidazole (CDI):

1,1'-Carbonyldiimidazole (CDI) is a safe and effective reagent for the formation of ureas.[5] The reaction proceeds via the formation of an activated carbamate intermediate, which then undergoes intramolecular cyclization to yield the desired tetrahydropyrimidinone. The use of phosgene substitutes like CDI is preferred due to the hazardous nature of phosgene itself.[5][6]

Detailed Experimental Protocol

3.1. Materials and Methods

| Reagent/Solvent | Supplier | Purity |

| 4-aminobenzoic acid | Sigma-Aldrich | ≥99% |

| 3-chloropropionyl chloride | Sigma-Aldrich | 98% |

| Sodium azide | Sigma-Aldrich | ≥99.5% |

| Palladium on carbon (10%) | Sigma-Aldrich | |

| Lithium aluminum hydride (1 M in THF) | Sigma-Aldrich | |

| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ≥97% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |

| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |

| Sodium bicarbonate | Fisher Scientific | |

| Sodium sulfate, anhydrous | Fisher Scientific | |

| Hydrochloric acid (HCl) | Fisher Scientific |

3.2. Step-by-Step Synthesis

Step 1a: Synthesis of 4-((3-chloropropanoyl)amino)benzoic acid

-

To a stirred solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0 °C, add triethylamine (12.2 mL, 87.5 mmol).

-

Slowly add 3-chloropropionyl chloride (7.6 mL, 80.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (100 mL).

-

Separate the organic layer, and wash it with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol.

Step 1b: Synthesis of 4-((3-azidopropanoyl)amino)benzoic acid

-

Dissolve the product from Step 1a (10.0 g, 43.9 mmol) in dimethylformamide (DMF, 100 mL).

-

Add sodium azide (4.28 g, 65.9 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 1c: Synthesis of 4-((3-aminopropanoyl)amino)benzoic acid

-

Dissolve the azido compound from Step 1b (8.0 g, 34.1 mmol) in methanol (150 mL).

-

Add 10% palladium on carbon (0.8 g, 10 wt%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the amino compound.

Step 1d: Synthesis of 4-((3-aminopropyl)amino)benzoic acid

-

To a suspension of lithium aluminum hydride (4.3 g, 113.7 mmol) in anhydrous THF (150 mL) at 0 °C, add the amino compound from Step 1c (8.0 g, 38.4 mmol) portion-wise.

-

After the addition is complete, reflux the reaction mixture for 8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench it by the sequential addition of water (4.3 mL), 15% aqueous NaOH (4.3 mL), and water (12.9 mL).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid and wash it with THF.

-

Concentrate the combined filtrate under reduced pressure to yield the crude diamine intermediate.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the diamine intermediate from Step 1d (5.0 g, 25.7 mmol) in anhydrous THF (100 mL).

-

Add 1,1'-carbonyldiimidazole (CDI) (4.6 g, 28.3 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insights

The key transformations in this synthesis are the amide formation, azide substitution, reductions, and the final cyclization. The cyclization with CDI proceeds through a well-understood mechanism. The more nucleophilic primary amine of the diamine intermediate attacks one of the carbonyl carbons of CDI, displacing an imidazole group to form an activated N-acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the secondary amine onto the activated carbonyl, leading to the formation of the six-membered tetrahydropyrimidinone ring and the release of another molecule of imidazole.

Figure 2: Simplified mechanism for the CDI-mediated cyclization.

Conclusion

This technical guide presents a robust and rational synthetic pathway for this compound. By breaking down the synthesis into two manageable parts—the formation of a key diamine intermediate and its subsequent cyclization—this guide provides a clear and actionable protocol for researchers. The proposed methodology relies on well-established and high-yielding reactions, ensuring a high probability of success. The detailed experimental procedures and mechanistic insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug development to synthesize this valuable compound and explore its potential applications.

References

- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052.

- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives.

- In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. PubMed Central.

- World Journal of Pharmaceutical Sciences.

- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601.

- Synthetic and Biological Studies on New Urea and Triazole Containing Cystobactamid Derivatives. PubMed Central.

- Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry.

- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.

- Selected syntheses of ureas through phosgene substitutes. ResearchGate.

- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

- 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis. chemicalbook.

- Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of c

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

- Urea derivative synthesis by amination, rearrangement or substitution.

- Cyclic ureas and processes for their preparation.

- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

- Process for preparing 4-nitro-oxy-methyl-benzoic acid.

- Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer.

- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid. MedchemExpress.com.

Sources

- 1. rjstonline.com [rjstonline.com]

- 2. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid: A Molecule in Focus

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific databases and chemical literature have revealed no specific experimental data for the target compound, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid. This guide has been constructed to provide a comprehensive theoretical overview based on the well-established chemistry of its constituent functional groups and data from closely related analogues. All proposed methodologies and predicted properties should be understood as hypothetical and require experimental validation.

Introduction: Unveiling a Potential Scaffold

Benzoic acid derivatives are a cornerstone in modern medicinal chemistry, offering a versatile scaffold for therapeutic agent development.[1] The incorporation of various heterocyclic moieties allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the novel, yet uncharacterized, compound this compound. This molecule uniquely combines the established pharmacophore of benzoic acid with a tetrahydropyrimidinone ring, a structure found in a variety of biologically active compounds.

The tetrahydropyrimidine core is accessible through robust synthetic methodologies, such as the Biginelli reaction, and its derivatives have demonstrated a wide range of pharmacological activities.[2][3] This suggests that this compound holds potential as a valuable building block in drug discovery. The purpose of this document is to provide a detailed theoretical framework for its synthesis, characterization, and potential properties, thereby laying the groundwork for future experimental investigation.

Molecular Structure and Nomenclature

The compound of interest is systematically named This compound . Its structure consists of a benzoic acid molecule where the hydrogen at the 4-position of the benzene ring is substituted by a nitrogen atom of a 2-oxotetrahydropyrimidine ring.

Figure 1: Chemical Structure of this compound.

Predicted Physicochemical Properties

While no experimental data is available, we can predict the general physicochemical properties of this compound based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂N₂O₃ | Based on atom count from the structure. |

| Molecular Weight | 220.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for aromatic carboxylic acids and related heterocycles. |

| Melting Point | High (>200 °C) | Aromatic carboxylic acids and cyclic ureas often have high melting points due to hydrogen bonding and crystal lattice energy. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid group imparts some water solubility, which will be pH-dependent. The aromatic and heterocyclic portions suggest solubility in organic solvents. |

| pKa | ~4-5 for the carboxylic acid | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the tetrahydropyrimidinone ring is expected to have a minor effect. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process, culminating in a cyclization reaction to form the tetrahydropyrimidinone ring. The following proposed pathway is based on well-established organic chemistry principles.

Figure 2: Proposed synthesis workflow for this compound.

Hypothetical Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(3-Chloropropanamido)benzoic acid

-

To a stirred solution of 4-aminobenzoic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0 °C, add 3-chloropropionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-(3-Aminopropanamido)benzoic acid

-

Dissolve the 4-(3-chloropropanamido)benzoic acid in a suitable solvent (e.g., ethanol or methanol).

-

Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization.

Step 3: Synthesis of this compound

-

Dissolve the 4-(3-aminopropanamido)benzoic acid in an appropriate solvent (e.g., tetrahydrofuran).

-

Add a phosgene equivalent, such as carbonyldiimidazole (CDI), in a portion-wise manner at room temperature.

-

Stir the reaction mixture for several hours, monitoring for the formation of the cyclic product by TLC.

-

Upon completion, quench the reaction and purify the final compound by recrystallization or column chromatography.

Justification of Experimental Choices:

-

Acylation: The Schotten-Baumann reaction conditions are a standard and effective method for the acylation of amines. The use of a base is crucial to neutralize the HCl byproduct.

-

Nucleophilic Substitution: The conversion of the alkyl chloride to a primary amine is a standard nucleophilic substitution reaction. Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts.

-

Cyclization: Carbonyldiimidazole is a safer and easier-to-handle alternative to phosgene for the formation of the cyclic urea (tetrahydropyrimidinone) ring.

Predicted Spectral Characteristics

The following are predicted key signals in the characterization of this compound:

-

¹H NMR:

-

A singlet for the carboxylic acid proton (δ > 10 ppm), which is exchangeable with D₂O.

-

Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the para-substituted benzene ring.

-

A triplet for the methylene group adjacent to the carbonyl in the pyrimidinone ring (δ ~2.5 ppm).

-

A triplet for the methylene group adjacent to the nitrogen in the pyrimidinone ring (δ ~3.5 ppm).

-

A broad singlet for the NH proton in the pyrimidinone ring (δ ~7-8 ppm).

-

-

¹³C NMR:

-

A signal for the carboxylic acid carbonyl carbon (δ ~165-175 ppm).

-

A signal for the urea carbonyl carbon in the pyrimidinone ring (δ ~150-160 ppm).

-

Signals for the aromatic carbons (δ ~110-150 ppm).

-

Signals for the two methylene carbons in the pyrimidinone ring (δ ~30-50 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

A C=O stretch from the cyclic urea (~1650-1680 cm⁻¹).

-

N-H stretching and bending vibrations from the pyrimidinone ring.

-

C-H stretching from the aromatic and aliphatic portions.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

-

Characteristic fragmentation patterns, including the loss of CO₂ from the carboxylic acid group.

-

Potential Applications in Drug Discovery

While the biological activity of this compound is unknown, its structural motifs suggest several potential avenues for investigation. Benzoic acid derivatives are known to exhibit a wide range of biological activities, and the tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry.

The presence of both a hydrogen bond donor (NH) and acceptor (C=O) in the pyrimidinone ring, along with the carboxylic acid group, provides multiple points for interaction with biological targets such as enzymes and receptors. This compound could serve as a starting point for the development of inhibitors for various enzyme classes or as a scaffold for library synthesis to screen against a wide range of biological targets.

Conclusion and Future Directions

This compound represents an unexplored area of chemical space with potential for applications in drug discovery and materials science. This in-depth theoretical guide provides a foundational framework for its synthesis and characterization. The next logical steps for researchers interested in this molecule would be to:

-

Synthesize the compound using the proposed (or an alternative) synthetic route.

-

Perform comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and physicochemical characterization (melting point, solubility) to validate its structure and properties.

-

Investigate its biological activity through in vitro screening against a panel of relevant targets.

The insights gained from such studies will be invaluable in determining the potential of this compound as a novel scaffold in medicinal chemistry.

References

- No specific references for the target compound were found.

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Soothing Scents. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure Elucidation of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. The subject of this guide, 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, represents a common structural motif—an N-aryl substituted heterocyclic system—pertinent to medicinal chemistry. This document provides a comprehensive, field-proven workflow for its structural elucidation, emphasizing the synergy between orthogonal analytical techniques to create a self-validating system of evidence. This guide is designed for researchers and scientists who require not just a protocol, but a strategic understanding of why specific experiments are chosen and how their data interlock to deliver irrefutable proof of structure.

Foundational Analysis: Hypothesis and Molecular Formula

Before any instrumental analysis, a thorough theoretical examination of the proposed structure is critical. This initial step establishes the expected analytical values against which experimental data will be compared.

Proposed Structure:

Caption: Proposed structure of the target molecule.

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Monoisotopic Mass: 220.0848 g/mol

-

Degree of Unsaturation (Double Bond Equivalents): 7. This value is consistent with the proposed structure: 4 (benzene ring) + 1 (carboxylic C=O) + 1 (cyclic urea C=O) + 1 (ring structure) = 7. This simple calculation immediately confirms the plausibility of the overall framework.

Caption: Workflow for unambiguous structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

The first experimental step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is sufficient to assign a unique molecular formula.[1][2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition - Positive Ion Mode: Scan for m/z 50-500. Seek the protonated molecule [M+H]⁺.

-

Acquisition - Negative Ion Mode: Scan for m/z 50-500. Seek the deprotonated molecule [M-H]⁻. The carboxylic acid makes this mode particularly favorable.

-

Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to ensure high mass accuracy.

Data Interpretation & Validation

The primary goal is to match the observed accurate mass to the theoretical mass of the protonated and deprotonated species.

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 221.0921 | 221.0919 | -0.9 | C₁₁H₁₃N₂O₃⁺ |

| [M-H]⁻ | 219.0775 | 219.0778 | +1.4 | C₁₁H₁₁N₂O₃⁻ |

Expertise & Trustworthiness: The observation of both the [M+H]⁺ and [M-H]⁻ ions, each with a mass error below 5 ppm, provides extremely high confidence in the molecular formula C₁₁H₁₂N₂O₃. Tandem MS (MS/MS) can further validate the structure by showing characteristic fragmentation, such as the loss of CO₂ (44 Da) from the [M-H]⁻ ion upon collision-induced dissociation, a hallmark of carboxylic acids.[3][4]

FTIR Spectroscopy: Identifying Key Functional Groups

With the molecular formula confirmed, Fourier Transform Infrared (FTIR) spectroscopy provides rapid, definitive evidence of the functional groups present.[5][6] This technique probes the vibrational modes of chemical bonds, with each functional group having characteristic absorption frequencies.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.

Data Interpretation & Validation

The FTIR spectrum provides a molecular "fingerprint." For our target molecule, several key absorptions are expected, which collectively validate the proposed functional groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3285 | Medium, Sharp | N-H Stretch | Confirms the secondary amide (cyclic urea) proton. |

| 3100 - 2500 | Broad | O-H Stretch (Carboxylic Acid) | The very broad nature is due to hydrogen bonding and is characteristic of a carboxylic acid. |

| 2950, 2880 | Weak | Aliphatic C-H Stretch | Corresponds to the -CH₂- groups in the tetrahydropyrimidinone ring. |

| 1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | Unambiguous evidence for the carboxyl group. |

| 1665 | Strong, Sharp | C=O Stretch (Cyclic Urea/Amide) | Distinct from the acid carbonyl, confirming a second, different C=O environment. |

| 1605, 1520 | Medium | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |

Expertise & Trustworthiness: The presence of two distinct carbonyl peaks is a critical piece of evidence that strongly supports the proposed structure over isomers that might have, for example, an ester and a single amide. The broad O-H and sharp N-H stretches further corroborate the assignment.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[2][8] By analyzing the chemical shifts, couplings, and correlations of ¹H and ¹³C nuclei, we can construct the complete molecular framework.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to slow the exchange of the acidic COOH and amide NH protons, allowing for their observation.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals.

-

¹H-¹H COSY: Identifies protons that are coupled (typically through 2-3 bonds).

-

¹H-¹³C HMBC: Identifies long-range (2-3 bond) correlations between protons and carbons, which is the key for connecting molecular fragments.

-

Data Interpretation & Validation

The data from each NMR experiment are interpreted in a stepwise fashion to assemble the final structure.

Caption: Numbering scheme for NMR assignments.

¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 12.95 | br s | 1H | COOH | Very downfield, broad signal typical for a carboxylic acid proton in DMSO. |

| 8.05 | d, J=8.5 Hz | 2H | H-3', H-5' | Aromatic protons ortho to the electron-withdrawing COOH group. |

| 7.81 | t, J=5.5 Hz | 1H | 3-NH | Amide proton, triplet due to coupling with adjacent C4-H₂. |

| 7.50 | d, J=8.5 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the nitrogen substituent. |

| 3.70 | t, J=6.0 Hz | 2H | C6-H₂ | Methylene group attached to the aromatic-linked nitrogen (N1). |

| 3.25 | dt, J=6.0, 5.5 Hz | 2H | C4-H₂ | Methylene group adjacent to the NH proton. |

| 1.95 | p, J=6.0 Hz | 2H | C5-H₂ | Central methylene group coupled to both C4-H₂ and C6-H₂. |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| 167.1 | Quaternary | C7' (COOH) | Carboxylic acid carbonyl. |

| 154.5 | Quaternary | C2 (Urea C=O) | Amide/Urea carbonyl. |

| 144.2 | Quaternary | C1' | Aromatic carbon attached to N1. |

| 131.0 | Quaternary | C4' | Aromatic carbon attached to COOH. |

| 130.5 | CH | C3', C5' | Aromatic carbons ortho to COOH. |

| 118.8 | CH | C2', C6' | Aromatic carbons ortho to N1. |

| 48.1 | CH₂ | C6 | Aliphatic carbon adjacent to N1. |

| 39.5 | CH₂ | C4 | Aliphatic carbon adjacent to N3. |

| 20.3 | CH₂ | C5 | Central aliphatic carbon. |

2D NMR - The Connectivity Proof

-

¹H-¹H COSY: Confirms the spin systems. A clear correlation path is observed from the C4-H₂ protons (δ 3.25) to the C5-H₂ protons (δ 1.95), and from the C5-H₂ protons to the C6-H₂ protons (δ 3.70), definitively establishing the -CH₂-CH₂-CH₂- fragment. Similarly, a correlation between the aromatic doublets at δ 8.05 and δ 7.50 confirms their ortho/meta relationship in the para-substituted ring.

-

¹H-¹³C HMBC: This experiment is the final arbiter, connecting all the pieces.

Caption: Key HMBC correlations confirming the molecular assembly.

-

Aromatic-to-Ring Connection: The aromatic protons H-2'/H-6' (δ 7.50) show a three-bond correlation to the quaternary carbon C1' (δ 144.2) and, crucially, to the aliphatic carbon C6 (δ 48.1). This unambiguously links the benzene ring to the tetrahydropyrimidinone ring at N1.

-

Aromatic-to-Carboxyl Connection: The aromatic protons H-3'/H-5' (δ 8.05) show a three-bond correlation to the carboxyl carbon C7' (δ 167.1), confirming the position of the COOH group.

-

Ring Integrity: The N-H proton (δ 7.81) shows correlations to both the urea carbonyl C2 (δ 154.5) and the adjacent methylene carbon C4 (δ 39.5). The methylene protons at C6 (δ 3.70) also show a correlation to the urea carbonyl C2. This network of correlations locks down the structure of the heterocyclic ring.

Conclusion: A Triangulated and Irrefutable Structural Assignment

The structural elucidation of this compound is achieved through a logical and self-validating sequence of analytical experiments.

-

HRMS provided the exact molecular formula, C₁₁H₁₂N₂O₃.

-

FTIR confirmed the presence of all key functional groups: a carboxylic acid, a secondary amide (cyclic urea), an aromatic ring, and aliphatic C-H bonds.

-

NMR spectroscopy , through a combination of 1D and 2D techniques, provided the definitive atomic connectivity map. The ¹H and ¹³C spectra accounted for every atom's unique chemical environment, while COSY and HMBC experiments served as the "glue," connecting the identified structural fragments into the single, correct constitutional isomer.

Each technique provides a piece of the puzzle, and the consistency across all datasets provides the high degree of certainty required in scientific research. This multi-faceted approach ensures that the determined structure is not merely a plausible fit, but the only one that satisfies all empirical evidence.

References

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

- PubMed. (2005). Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution. J Am Soc Mass Spectrom, 16(11), 1739-49.

- ACS Publications. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Commun Mass Spectrom, 35(19).

- Thieme. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.

- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.

- Wiley Online Library. (2025). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.

- ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- ChemicalBook. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis.

- Journal of Al-Nahrain University. (2024). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.

- PubMed. (2009). Fourier transform infrared (FTIR) spectroscopy. Photosynth Res, 101(2-3), 181-97.

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. One moment, please... [jchps.com]

- 3. Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. Fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide to the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The guide focuses on a logical and efficient two-step synthetic pathway, detailing the requisite starting materials, reagents, and reaction conditions. Emphasis is placed on the chemical principles underpinning each step, offering insights into the causality of experimental choices. This document serves as a practical resource for researchers aiming to synthesize this and structurally related compounds.

Introduction: The Significance of the Tetrahydropyrimidinone Scaffold

The tetrahydropyrimidinone moiety is a prevalent structural motif in a wide array of biologically active compounds and pharmaceuticals. Its rigid, cyclic urea core can engage in specific hydrogen bonding interactions with biological targets, making it a valuable scaffold in drug design. The incorporation of a benzoic acid group at the N-1 position provides a handle for further derivatization or for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will delineate a robust synthetic approach to this compound, empowering researchers to access this important chemical entity.

Retrosynthetic Analysis: A Strategic Approach

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the N-C(O)-N bonds of the cyclic urea. This leads to a key intermediate: a diamine precursor, specifically 4-((3-aminopropyl)amino)benzoic acid. This diamine can then be cyclized using a suitable carbonylating agent.

A Technical Guide to the Biological Activity Screening of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Preamble: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The compound 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid presents a unique structural motif, combining a tetrahydropyrimidine ring with a benzoic acid moiety. This structure bears a notable resemblance to the endogenous dihydropyrimidines, such as dihydrouracil and dihydrothymine, which are critical intermediates in the pyrimidine degradation pathway. This pathway is governed by a cascade of enzymes, primarily dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase (DHP).[3][4]

Recent research has illuminated the critical role of these enzymes in cancer pathophysiology. Dihydropyrimidinase (DHP), in particular, is significantly upregulated in a variety of solid tumors compared to corresponding healthy tissues.[5][6] Its activity is essential for the proliferation of certain cancer cells, as it prevents the accumulation of cytotoxic dihydropyrimidine metabolites that induce DNA replication and transcriptional stress.[5][6] Consequently, the inhibition of DHP has emerged as a promising therapeutic strategy for targeting cancer cells. Similarly, DPD is the rate-limiting enzyme in the catabolism of widely used fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU).[4][7][8] Inhibiting DPD can prevent the rapid degradation of 5-FU, thereby enhancing its bioavailability and antitumor efficacy.[7][8]

Given the structural analogy of this compound to the natural substrates of DHP and DPD, we hypothesize that this compound may act as an inhibitor of one or both of these enzymes. This guide provides a comprehensive, in-depth framework for the systematic screening of this compound, progressing from computational prediction to rigorous experimental validation. Our primary objective is to elucidate its potential as a modulator of pyrimidine metabolism for therapeutic applications, particularly in oncology.

Part 1: In Silico Target Prediction and Profiling

The initial phase of our investigation employs computational methodologies to predict the biological targets of this compound and to evaluate its drug-like properties. This in silico approach is a cost-effective and rapid means of generating testable hypotheses prior to embarking on resource-intensive laboratory experiments.[9][10]

Target Identification: Dihydropyrimidinase (DHP) and Dihydropyrimidine Dehydrogenase (DPD)

The selection of DHP and DPD as primary molecular targets is based on the strong structural similarity between our compound of interest and dihydropyrimidines.

-

Dihydropyrimidinase (DHP): This zinc metalloenzyme catalyzes the hydrolytic ring opening of dihydropyrimidines.[3] Its upregulation in tumors and its role in protecting cancer cells from DNA replication stress make it a compelling target.[5] Inhibition of DHP could selectively induce cytotoxicity in cancer cells that are dependent on its activity.

-

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is responsible for the initial and rate-limiting step in pyrimidine catabolism.[3][11] It metabolizes over 80% of administered 5-FU.[7] An inhibitor of DPD could be developed as an adjuvant therapy to improve the pharmacokinetic profile and efficacy of 5-FU.[4][8]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically as a binding energy score.[12] This technique is instrumental for virtual screening and for understanding potential binding modes.[10][12]

-

Receptor Preparation:

-

Obtain the X-ray crystal structures of human DHP and DPD from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove all water molecules and co-crystallized ligands from the structures.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a force field such as CHARMm or AMBER.

-

Define the binding site (grid box) based on the location of the co-crystallized native ligand or by identifying the catalytic pocket through literature review.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .sdf).

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined receptor binding site.

-

The program will score the poses based on a scoring function that estimates the free energy of binding.

-

-

Analysis of Results:

-

Analyze the top-ranked poses based on their predicted binding energies (lower values indicate stronger binding).

-

Visualize the ligand-receptor interactions. Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential interactions with key catalytic residues or the zinc ion in the case of DHP. Compare these interactions with those of known inhibitors or substrates.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

An early assessment of the pharmacokinetic and toxicity profile of a compound is crucial. Various online tools and software packages (e.g., SwissADME, ProTox-II) can predict these properties based on the compound's structure.

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~234.22 g/mol | Complies with Lipinski's Rule of Five (<500)[13] |

| LogP | ~1.5 - 2.0 | Indicates good oral bioavailability potential |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤10) |

| Gastrointestinal Absorption | High (Predicted) | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No (Predicted) | Reduced potential for CNS side effects |

| CYP450 Inhibition | Predicted to be low | Lower risk of drug-drug interactions |

| Toxicity Class | Predicted to be low | Favorable initial safety profile |

Note: These values are estimations and require experimental verification.

Part 2: In Vitro Experimental Validation

Following the promising in silico predictions, the next logical step is to validate these findings through rigorous in vitro experimentation. The protocols described below are designed to directly assess the inhibitory potential of this compound against our primary targets and to evaluate its effect on cancer cell physiology.

Dihydropyrimidinase (DHP) Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of purified human DHP. The method involves monitoring the decomposition of the natural substrate, 5,6-dihydrouracil (DHU), via High-Performance Liquid Chromatography (HPLC).[5]

-

Enzyme and Reagents:

-

Recombinant human His-tagged DHP (purified).

-

Substrate: 5,6-Dihydrouracil (DHU).

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

Reaction Buffer: 50 mM Tris, 50 µM DTT, pH 8.0.

-

Known Inhibitor (Positive Control): Dihydromyricetin (optional).[5]

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound in the reaction buffer.

-

In a 96-well plate or microcentrifuge tubes, add 2.5 µg of purified DHP to 200 µL of DHU solution (50 µM final concentration) in the presence of varying concentrations of the test compound.

-

Incubate the reaction mixture at 37°C for 1 hour. An aliquot should be taken at time zero (before incubation) as a control for the non-enzymatic reaction.

-

Stop the reaction by adding a quenching agent (e.g., 0.1% Trifluoroacetic acid).

-

-

HPLC Analysis:

-

Data Analysis:

-

Calculate the percentage of DHP inhibition for each concentration of the test compound relative to the DMSO vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cancer Cell-Based Assays

Cell-based assays are critical for understanding the biological effects of the compound in a more physiologically relevant context. We will use cancer cell lines known to express high levels of DHP, such as the osteosarcoma line U-2 OS and the colorectal carcinoma line HCT116.[5][6]

-

Cell Culture:

-

Culture U-2 OS or HCT116 cells in the recommended medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

After the incubation period, measure cell viability using either the MTT assay (which measures mitochondrial activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels).[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

-

Accumulation of dihydropyrimidines due to DHP inhibition is known to cause DNA replication stress, leading to the formation of DNA-protein crosslinks and the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[5]

-

Cell Treatment:

-

Grow U-2 OS cells on glass coverslips in a 24-well plate.

-

Treat the cells with the test compound at its GI₅₀ concentration for 24-48 hours.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS, and block with a suitable blocking buffer.

-

Incubate the cells with a primary antibody against γ-H2AX.

-

After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the intensity of the γ-H2AX signal within the nuclei using image analysis software like ImageJ. An increase in γ-H2AX foci in treated cells compared to controls indicates the induction of DNA replication stress.

-

Visualizations: Workflows and Pathways

To clearly illustrate the proposed screening cascade and the underlying biological rationale, the following diagrams have been generated.

Caption: Overall workflow for biological activity screening.

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic Acid Derivatives and Analogues

Abstract

The 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. Tetrahydropyrimidine derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to this key scaffold and its analogues. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each transformation. Every protocol is designed as a self-validating system, grounded in established and reliable chemical transformations.

Introduction: The Significance of the N-Aryl Tetrahydropyrimidinone Scaffold

The tetrahydropyrimidinone ring system is a cyclic urea that serves as a versatile pharmacophore. When coupled with an aryl moiety, particularly a benzoic acid derivative, it presents a unique three-dimensional structure with well-defined hydrogen bond donors and acceptors, as well as a tunable lipophilic and electronic profile. This combination of features allows for potent and selective interactions with a variety of biological targets. The benzoic acid group, in particular, can act as a key anchoring point within a protein's binding site or serve as a handle for further derivatization to modulate pharmacokinetic properties. The synthesis of this scaffold, therefore, is of considerable interest to the drug discovery community.

This guide outlines a convergent and flexible synthetic strategy, allowing for the late-stage introduction of diversity elements, a crucial aspect of modern medicinal chemistry programs.

Overall Synthetic Strategy

The synthesis of this compound is approached through a multi-step sequence that can be logically divided into three main phases:

-

Preparation of Key Intermediates: Synthesis of the protected tetrahydropyrimidinone ring and the functionalized aryl halide.

-

Core Assembly via C-N Cross-Coupling: The crucial connection of the two key intermediates through a robust and reliable transition-metal-catalyzed cross-coupling reaction.

-

Final Deprotection and Saponification: Removal of protecting groups to yield the final target acid.

This strategy is designed for flexibility, allowing for the substitution of starting materials to generate a library of analogues for structure-activity relationship (SAR) studies.

Caption: Overall workflow for the synthesis of the target molecule.

Phase 1: Synthesis of Key Intermediates

Synthesis of Tetrahydropyrimidin-2-one (3)

The synthesis of the core cyclic urea is a critical first step. To enable selective N-arylation later in the sequence, one of the nitrogen atoms of the precursor, 1,3-diaminopropane, must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of conditions and its facile removal under acidic conditions.[4][5]

Step 1a: Mono-Boc Protection of 1,3-Diaminopropane (2)

The selective mono-protection of a symmetrical diamine is achieved by using a substoichiometric amount of the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O), in a large excess of the diamine. This statistical approach favors the formation of the mono-protected product over the di-protected byproduct.

Sources

"4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid" in silico docking studies

An In-Depth Technical Guide to In Silico Docking Studies of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Abstract

In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone for the rapid and cost-effective identification of potential therapeutic agents. This guide provides a comprehensive, technically-grounded workflow for conducting molecular docking studies on "this compound," a molecule belonging to a class of heterocyclic compounds with demonstrated therapeutic potential.[1][2] While the specific biological targets of this exact molecule are not yet widely established, its structural motifs, particularly the benzoic acid and pyrimidinone scaffolds, are present in numerous bioactive compounds, suggesting a rich potential for target interaction.[1][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends procedural steps with the underlying scientific rationale, ensuring a robust and reproducible research framework. We will navigate the entire workflow, from initial target selection strategies to the critical analysis and validation of docking results.

Introduction: The Scientific Premise

The compound this compound presents a compelling case for exploratory in silico analysis. The benzoic acid moiety is a well-known pharmacophore found in a multitude of approved drugs, often involved in critical binding interactions, while pyrimidinone derivatives have been investigated for a wide range of activities, including antibacterial and anticancer properties.[1][2] The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[5] This process allows us to generate hypotheses about the molecule's mechanism of action, prioritize it for further screening, and guide future lead optimization efforts.

This guide will utilize a hypothetical scenario where this compound has been synthesized or identified, and the next step is to uncover its potential biological targets through computational means. This approach mirrors a common challenge in early-stage drug discovery.

Foundational Strategy: Target Identification

Without a known target, the first and most critical step is to identify a panel of plausible protein receptors for docking. This is not a random selection but a hypothesis-driven process.

Strategies for Target Identification:

-

Literature-Based Scaffolding Analysis: We begin by analyzing the core scaffolds. Benzoic acid and pyrimidinone derivatives have been reported as inhibitors of various enzymes, including kinases and bacterial enzymes.[2][6][7] This suggests that a primary screening panel could include key representatives from these protein families, particularly those implicated in oncology or infectious diseases.

-

Reverse Docking/Pharmacophore Screening: A more computationally intensive but powerful approach involves screening the ligand against a large database of protein binding sites (reverse docking). This can uncover unexpected targets and provide a broader view of the molecule's potential polypharmacology.

-

Similarity-Based Prediction: Tools like the Similarity Ensemble Approach (SEA) can predict targets by comparing the ligand's topology to a database of annotated compounds.

For the purpose of this guide, we will proceed with a hypothesis-driven approach, selecting a well-characterized cancer target, Casein Kinase 2 Alpha (CSNK2A) , as our primary receptor. This choice is informed by reports of pyrazine-based benzoic acids acting as potent CSNK2A inhibitors.[6]

The In Silico Workflow: A Validating System

A reproducible docking study is built upon a sequence of meticulous preparation and analysis steps. Each stage is designed to minimize artifacts and increase the predictive power of the simulation.

// Node Definitions start [label="Start:\nNovel Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; target_id [label="1. Target\nIdentification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_prep [label="2. Ligand\nPreparation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor_prep [label="3. Receptor\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; docking [label="4. Molecular\nDocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Results\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="6. In Silico\nValidation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; finish [label="End:\nPrioritized Hit", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> target_id; target_id -> receptor_prep [label="Select Protein(s)"]; start -> ligand_prep [label="Input Molecule"]; ligand_prep -> docking; receptor_prep -> docking; docking -> analysis; analysis -> validation; validation -> finish; }

Ligand Preparation Protocol

The goal of ligand preparation is to convert the 2D chemical structure into a three-dimensional, energy-minimized conformation with correct atom types and charges, suitable for docking software.[8][9]

// Node Definitions node_2d [label="Start: 2D Structure\n(e.g., from PubChem/ChemDraw)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_3d [label="Generate 3D Coordinates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_h [label="Add Hydrogens", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_charge [label="Assign Partial Charges\n(e.g., Gasteiger)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_bonds [label="Define Rotatable Bonds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_min [label="Energy Minimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_save [label="Save in Docking Format\n(e.g., PDBQT)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges node_2d -> node_3d; node_3d -> node_h; node_h -> node_charge; node_charge -> node_bonds; node_bonds -> node_min; node_min -> node_save; }

Experimental Protocol:

-

Obtain 2D Structure: The structure of this compound can be drawn using chemical sketcher software like MarvinSketch or obtained from databases like PubChem.

-

Convert to 3D: Use a program like Open Babel to generate a 3D conformation from the 2D representation.

-

Add Hydrogens: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is critical for defining correct hydrogen bonding patterns.[9]

-

Assign Charges and Atom Types: Compute partial charges for each atom. For small molecules, Gasteiger charges are commonly used.[10] This is essential for calculating electrostatic interactions.

-

Define Rotatable Bonds: Identify acyclic single bonds, which the docking algorithm will treat as flexible. The number of rotatable bonds directly impacts the conformational search space.[11]

-

Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to relieve any steric clashes and find a low-energy starting conformation.

-

Save in Required Format: Save the prepared ligand in the format required by the docking software, such as PDBQT for AutoDock Vina.

Receptor Preparation Protocol

Receptor preparation involves cleaning the crystal structure of a protein to make it suitable for docking.[12][13] The causality here is to create an accurate and computationally tractable representation of the binding site, removing any elements that could interfere with the simulation.

// Node Definitions node_pdb [label="Start: PDB Crystal Structure\n(e.g., from RCSB PDB)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_clean [label="Clean Structure:\n- Remove water, co-factors, ligands\n- Select chain of interest", fillcolor="#FBBC05", fontcolor="#202124"]; node_repair [label="Repair Structure:\n- Model missing loops/residues", fillcolor="#FBBC05", fontcolor="#202124"]; node_h [label="Add Hydrogens (Polar Only)", fillcolor="#FBBC05", fontcolor="#202124"]; node_charge [label="Assign Partial Charges\n(e.g., Kollman)", fillcolor="#FBBC05", fontcolor="#202124"]; node_save [label="Save in Docking Format\n(e.g., PDBQT)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges node_pdb -> node_clean; node_clean -> node_repair; node_repair -> node_h; node_h -> node_charge; node_charge -> node_save; }

Experimental Protocol (Using AutoDockTools as an example):

-

Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For our example, we might select a structure of CSNK2A (e.g., PDB ID: 3FL7).

-

Clean the PDB File: Remove all non-essential components, such as water molecules, co-crystallized ligands, ions, and cofactors, unless they are known to be critical for binding.[12][13] If the protein is a multimer, select only the chain containing the active site of interest.[13]

-

Repair Missing Residues/Atoms: Check for and repair any missing side chains or gaps in the protein structure using modeling software like Modeller or tools within UCSF Chimera.[12]

-

Add Hydrogens: Add polar hydrogen atoms to the protein. This is crucial for accurately modeling hydrogen bonds and electrostatic interactions.[14][15][16]

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Save in Required Format: Save the prepared receptor as a PDBQT file, which includes charge and atom type information for the AutoGrid calculation.

Molecular Docking Simulation

This is the core computational experiment where the ligand's conformational space is explored within the defined binding site of the receptor.

Experimental Protocol (Using AutoDock Vina via PyRx):

-

Load Molecules: Import the prepared ligand (PDBQT) and receptor (PDBQT) files into the virtual screening software (e.g., PyRx).[17][18][19]

-

Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a 3D grid box centered on the active site. If a co-crystallized ligand was present in the original structure, centering the box on its location is a robust strategy.[10] The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

-

Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort spent searching for low-energy poses. A higher value increases the likelihood of finding the true energy minimum but requires more time.

-

Run the Simulation: Initiate the docking run. The software will systematically place the ligand in the binding site, evaluate thousands to millions of different poses using a scoring function, and rank them based on predicted binding affinity.[5]

-

Save the Results: The output will typically be a log file containing the binding energy scores and a set of PDBQT files for the top-ranked poses.[10][20]

Post-Docking Analysis: From Data to Insight

A docking score alone is insufficient. Rigorous analysis of the binding poses is required to determine if the predicted interaction is chemically sensible and provides a strong basis for the score.[21]

Key Analysis Steps:

-

Examine Binding Affinity: The primary quantitative output is the binding affinity, usually expressed in kcal/mol. Lower (more negative) values indicate a stronger predicted binding.[22]

-

Visualize Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to inspect the top-ranked poses. The ligand should fit snugly into the binding pocket without significant steric clashes.

-

Identify Key Interactions: Analyze the non-covalent interactions between the ligand and protein residues. Look for:

-

Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand forming logical interactions with complementary residues in the protein?

-

Hydrophobic Interactions: Is the non-polar part of the ligand situated in a greasy pocket?

-

Pi-Stacking/Cation-Pi: Are aromatic rings on the ligand interacting favorably with aromatic residues or charged groups?

-

-

Cluster Analysis: Group the resulting poses by conformational similarity (RMSD). A large, low-energy cluster of similar poses suggests a more reliable prediction.[10]

Hypothetical Data Presentation

To illustrate, imagine we docked our compound against three different kinases. The results could be summarized as follows:

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| CSNK2A (3FL7) | -9.2 | 0.85 | Val66, Ile95, His160 (H-bond with acid) |

| PIM1 (4X71) | -7.5 | 1.98 | Leu44, Val52, Phe187 |

| CDK2 (1HCK) | -6.8 | 2.45 | Leu83, Phe80, Asp86 |

This table demonstrates how quantitative data from a docking screen can be organized for clear comparison.

Validation: Ensuring Trust in the Model

In silico results are predictions and must be validated.[23] A self-validating protocol incorporates steps to build confidence in the docking procedure before screening novel compounds.

Computational Validation Protocol:

-

Re-docking the Native Ligand: The most common validation method is to take the co-crystallized ligand from the PDB file, remove it, and dock it back into the same binding site.[24][25]

-

Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[24]

-

Screening against Decoys: A more advanced method involves screening a library of known active compounds along with a set of "decoy" molecules that are physically similar but biologically inactive. A successful protocol will consistently rank the active compounds with better scores than the decoys.[25]

Ultimately, computational predictions must be confirmed by experimental assays (e.g., enzyme inhibition assays, biophysical binding assays) to be considered validated.[23]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on this compound. By following a structured process of target identification, meticulous molecule preparation, robust simulation, and critical analysis, researchers can generate high-confidence hypotheses about the compound's biological activity. This in silico-first approach is an invaluable tool in modern drug discovery, enabling the efficient allocation of resources and accelerating the journey from a promising molecule to a potential therapeutic lead.

References

- How does one prepare proteins for molecular docking? - Quora.

- Molecular Docking Tutorial.

- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube.

- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube.

- How I can analyze and present docking results?

- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube.

- How is a docking result validated?

- Session 4: Introduction to in silico docking.

- Ten quick tips to perform meaningful and reproducible molecular docking calcul

- Tutorial: Prepping Molecules - UCSF DOCK.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar

- Molecular docking proteins preparation - ResearchG

- How to validate the molecular docking results ?

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube.

- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.

- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube.

- A Guide to In Silico Drug Design - PMC - PubMed Central.

- PyRx – Python Prescription – Virtual Screening Made Simple.

- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH.

- Small-molecule library screening by docking with PyRx - PubMed - NIH.

- Small-Molecule Library Screening by Docking with PyRx | Springer N

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)

- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. pyrx.sourceforge.io [pyrx.sourceforge.io]

- 18. Small-molecule library screening by docking with PyRx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Small-Molecule Library Screening by Docking with PyRx | Springer Nature Experiments [experiments.springernature.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Introduction

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a novel small molecule with potential therapeutic applications in neurological disorders and oncology. Emerging research suggests its mechanism of action involves the modulation of Dihydropyrimidinase-like 2 (DPYSL2), also known as Collapsin Response Mediator Protein 2 (CRMP2).[1] CRMP2 is a crucial cytosolic phosphoprotein involved in neuronal development, axonal guidance, and microtubule dynamics.[2][3][4] Dysregulation of CRMP2 function, often through post-translational modifications like phosphorylation, is implicated in the pathophysiology of various diseases, including Alzheimer's disease, schizophrenia, and certain cancers.[2][5][6][7]